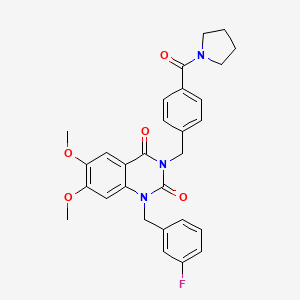

1-(3-fluorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28FN3O5/c1-37-25-15-23-24(16-26(25)38-2)32(18-20-6-5-7-22(30)14-20)29(36)33(28(23)35)17-19-8-10-21(11-9-19)27(34)31-12-3-4-13-31/h5-11,14-16H,3-4,12-13,17-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUIGGXVAJOZHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)F)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Fluorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione, identified by its CAS number 1242887-70-2, is a compound belonging to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections provide a detailed overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

- Molecular Formula : C29H28FN3O5

- Molecular Weight : 517.5 g/mol

- Structure : The compound features a quinazoline backbone with various substituents that enhance its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. The specific compound has demonstrated effectiveness against various strains of bacteria and fungi:

| Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Candida albicans | 11 | 77 |

| Staphylococcus aureus | 10-12 | 80 |

| Escherichia coli | 10-12 | 75 |

These results indicate that the compound surpasses traditional antibiotics like ampicillin in certain contexts, suggesting its potential as a novel antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms. Inhibition of PARP-1 can lead to increased sensitivity of cancer cells to DNA-damaging agents:

- Mechanism : By inhibiting PARP-1, the compound may enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.

- Case Studies : In vitro studies have shown that quinazoline derivatives can induce apoptosis in various cancer cell lines, indicating their potential as therapeutic agents .

Antiviral Activity

Emerging research has highlighted the antiviral properties of quinazoline derivatives. For example, compounds similar to the one have shown promising results against viruses such as vaccinia and adenovirus:

| Virus | EC50 (µM) | Reference Drug EC50 (µM) |

|---|---|---|

| Vaccinia virus | 1.7 | 25 (Cidofovir) |

| Adenovirus type 2 | 6.2 | Lower than reference drugs |

These findings suggest that this class of compounds could serve as effective antiviral agents with unique mechanisms of action .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is closely related to their chemical structure. Modifications at specific positions on the quinazoline ring can significantly alter their potency and selectivity:

- Substituents : The presence of fluorine and methoxy groups has been associated with enhanced activity against microbial pathogens.

- Pyrrolidine moiety : This component is crucial for binding interactions with biological targets, enhancing the overall efficacy of the compound.

Scientific Research Applications

Unfortunately, the search results provided do not contain detailed articles, comprehensive data tables, or well-documented case studies focusing solely on the applications of "1-(3-fluorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione." However, based on the information available in the search results, here's what can be gathered:

Basic Information

- Name: 1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline class.

- CAS Number: 1242971-69-2

- Molecular Formula: C29H28FN3O5

- Molecular Weight: 517.5

Potential Applications and Research Context

- The compound is a polycyclic quinazolinone derivative, a class of compounds that are considered important biologically active N-fused heterocyclic scaffolds involved in many natural products and pharmaceuticals .

- Research suggests that derivatives or related compounds could potentially inhibit the 3CLpro enzyme, suggesting potential inducers of protein degradation .

- Fluoro groups are frequently used in drug design to influence biological activity .

- Related quinoline compounds have been investigated for the treatment of cancer .

- The presence of a fluorine atom can be important for potency and efficacy in vivo .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis of quinazoline-dione derivatives typically involves multi-step reactions. A common approach includes:

- Condensation reactions of substituted benzyl groups with a quinazoline-dione core under reflux conditions (e.g., in dimethylformamide or ethanol) .

- Coupling reactions using activating agents like EDCI/HOBt for introducing the pyrrolidine-1-carbonyl moiety .

- Purification via column chromatography or recrystallization to achieve >95% purity.

Optimization strategies include varying solvent polarity (e.g., DMSO for polar intermediates), adjusting reaction temperatures (60–120°C), and using catalysts like potassium carbonate . Reaction progress should be monitored via TLC or HPLC .

Q. How can structural characterization be performed to confirm the compound’s identity?

Key analytical methods include:

- NMR spectroscopy : H and C NMR to verify substituent positions and aromatic proton environments .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and methoxy (C-O, ~1250 cm) groups .

Comparative analysis with synthetic intermediates (e.g., chalcones or pyrazoline precursors) is critical for structural validation .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ciprofloxacin and fluconazole as positive controls .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for quinazoline-dione derivatives?

Discrepancies may arise from differences in:

- Structural modifications : Substitutions (e.g., fluorobenzyl vs. chlorobenzyl groups) alter steric/electronic profiles, affecting target binding .

- Assay conditions : Variations in pH, solvent (DMSO vs. saline), or cell line viability protocols .

- Statistical validation : Replicate experiments (n ≥ 3) and use standardized positive controls (e.g., doxorubicin for cytotoxicity) to improve reproducibility .

Q. What computational strategies can predict the compound’s target interactions and selectivity?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding with kinases (e.g., EGFR) or G-protein-coupled receptors .

- DFT studies : Analyze electron density maps to identify reactive sites (e.g., quinazoline carbonyl groups) for electrophilic attacks .

- Pharmacophore modeling : Map key features (hydrogen bond acceptors, hydrophobic regions) to prioritize structural analogs .

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be improved?

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .

- Microsomal stability assays : Use liver microsomes to identify metabolic hotspots (e.g., methoxy or pyrrolidine groups susceptible to oxidation) .

- Co-crystallization : Solubility enhancement via co-formers (e.g., cyclodextrins) .

Methodological Considerations

Q. What strategies mitigate toxicity risks during in vivo studies?

- Dose escalation : Start with 10 mg/kg in rodent models, monitoring hepatic/renal biomarkers (ALT, creatinine) .

- Metabolite profiling : LC-MS/MS to identify toxic metabolites (e.g., reactive quinone intermediates) .

- Structural analogs : Replace labile groups (e.g., bromine in ) with bioisosteres (e.g., chlorine) to reduce off-target effects .

Q. How can researchers validate the compound’s mechanism of action beyond in vitro assays?

- Gene expression profiling : RNA-seq or qPCR to assess downstream targets (e.g., apoptosis markers like BAX/BCL-2) .

- CRISPR-Cas9 knockout models : Validate target dependency by deleting putative receptors (e.g., kinase domains) .

- In vivo imaging : Fluorescently labeled derivatives for biodistribution studies in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.